molecular formula C16H17N3O3 B214517 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Katalognummer B214517
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: UMRWBLFZYACCLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Wirkmechanismus

The mechanism of action of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to interact with various cellular pathways and proteins, including the PI3K/Akt and MAPK/ERK pathways. It has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory properties: This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer properties: this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
3. Neuroprotective properties: This compound has been shown to protect neurons from oxidative stress and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to produce consistent and reproducible results. However, there are also some limitations to its use. For example, the synthesis of this compound requires specialized equipment and expertise, making it difficult for some researchers to obtain. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain research applications.

Zukünftige Richtungen

There are several future directions for research involving 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. Some of these directions include:
1. Investigating the potential use of this compound in the treatment of inflammatory diseases.
2. Further exploring the anti-cancer properties of this compound and its potential use in cancer therapy.
3. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
4. Investigating the mechanism of action of this compound to better understand its effects on cellular pathways and proteins.
5. Developing new synthesis methods for this compound to make it more accessible to researchers.

Synthesemethoden

The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves a multi-step process that requires specialized equipment and expertise. The synthesis typically involves the use of organic solvents and reagents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.

Wissenschaftliche Forschungsanwendungen

The potential applications of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in scientific research are vast and varied. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the potential research applications include:
1. Cancer Research: this compound has been shown to possess anti-cancer properties. It has been demonstrated to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurological Research: This compound has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: this compound has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of cardiovascular diseases such as atherosclerosis.

Eigenschaften

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C16H17N3O3/c1-9-14(10(2)18-17-9)13(20)8-16(22)11-6-4-5-7-12(11)19(3)15(16)21/h4-7,22H,8H2,1-3H3,(H,17,18)

InChI-Schlüssel

UMRWBLFZYACCLN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O

Kanonische SMILES

CC1=C(C(=NN1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.